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Compound of Interest

Compound Name: 4-Ethoxy-2-fluorobenzaldehyde

Cat. No.: B112740 Get Quote

An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: Properties, Synthesis, and

Applications

Introduction
4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered

significant interest as a versatile building block in organic synthesis. Its molecular architecture,

which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an

electron-withdrawing fluorine atom, provides a unique platform for the construction of complex,

poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-

fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant

advantages in the synthesis of pharmaceutical intermediates and other high-value chemical

entities.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the

metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, 4-
Ethoxy-2-fluorobenzaldehyde serves as a valuable precursor for introducing these desirable

properties into novel therapeutic agents. This guide provides a comprehensive overview of its

chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and

essential safety information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties
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4-Ethoxy-2-fluorobenzaldehyde is characterized by the molecular formula C₉H₉FO₂ and a

molecular weight of approximately 168.17 g/mol .[3][4] The interplay between the ethoxy and

fluoro substituents on the benzaldehyde core dictates its physical properties and chemical

behavior.

Physicochemical Data Summary
The fundamental properties of 4-Ethoxy-2-fluorobenzaldehyde are summarized in the table

below for quick reference.

Property Value Reference(s)

CAS Number 532965-74-5 [3][4]

Molecular Formula C₉H₉FO₂ [3]

Molecular Weight 168.165 g/mol [3]

Appearance
Red solid (as per a specific

synthesis)
[4]

Purity Typically ≥98% [5]

InChI

InChI=1S/C9H9FO2/c1-2-12-

8-4-3-7(6-11)9(10)5-8/h3-

6H,2H2,1H3

[5]

InChI Key
LEWUMBYLABWTTC-

UHFFFAOYSA-N
[5]

SMILES CCOC1=CC(F)=C(C=O)C=C1 [3]

XLogP3 (Predicted) 1.8 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 3 [3]

Molecular Structure Visualization
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The structural arrangement of 4-Ethoxy-2-fluorobenzaldehyde is key to its reactivity. The

aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.

Caption: 2D structure of 4-Ethoxy-2-fluorobenzaldehyde.

Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

organic compounds. The following sections detail the expected spectral data for 4-Ethoxy-2-
fluorobenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

Based on a reported synthesis, the following chemical shifts (δ) in CD₃OD (400 MHz) are

observed:[4]

δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-

CHO). Its lack of splitting indicates no adjacent protons.

δ 7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position,

which is deshielded by the adjacent aldehyde group.

δ 6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5

positions.

δ 4.11 (t, J = 6.8 Hz, 2H): A triplet corresponding to the methylene protons (-OCH₂-) of the

ethoxy group, split by the adjacent methyl protons.

δ 1.40 (t, J = 7.0 Hz, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethoxy

group, split by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental data is not widely published, the expected ¹³C NMR chemical shifts

can be predicted based on the functional groups present:

δ ~190 ppm: The carbonyl carbon of the aldehyde group.
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δ ~160-165 ppm (d): The aromatic carbon attached to the fluorine (C2), showing a

characteristic large one-bond C-F coupling.

δ ~155-160 ppm: The aromatic carbon attached to the ethoxy group (C4).

δ ~110-135 ppm: The remaining aromatic carbons (C1, C3, C5, C6).

δ ~64 ppm: The methylene carbon (-OCH₂-) of the ethoxy group.

δ ~14 ppm: The methyl carbon (-CH₃) of the ethoxy group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-
Ethoxy-2-fluorobenzaldehyde, the expected monoisotopic mass is 168.05865 Da.[6]

Molecular Ion (M⁺): A peak at m/z ≈ 168 is expected.

Predicted Adducts: Common adducts in electrospray ionization include [M+H]⁺ at m/z

169.06593 and [M+Na]⁺ at m/z 191.04787.[6]

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group

or the aldehyde functionality.

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.

~2850-2750 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde.

~1700-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of

the aromatic aldehyde.

~1600-1450 cm⁻¹: Several bands for the C=C stretching vibrations within the aromatic ring.

~1250 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether.

~1050 cm⁻¹: A strong band for the symmetric C-O-C stretch.
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~1200-1100 cm⁻¹: A band corresponding to the C-F stretch.

Synthesis and Reactivity
The synthesis of 4-Ethoxy-2-fluorobenzaldehyde is typically achieved through a Williamson

ether synthesis, a reliable and high-yielding method.

Representative Synthetic Protocol
The following protocol describes the synthesis of 4-Ethoxy-2-fluorobenzaldehyde from 2-

Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]

2-Fluoro-4-hydroxybenzaldehyde
Iodoethane

K₂CO₃, DMF
Combine reactants at 25°C under N₂ Stir at 60°C for 10 hours Concentrate in vacuo Dilute with Ethyl Acetate Wash with sat. NaHCO₃ (aq)

and brine Dry organic phase (Na₂SO₄) Concentrate in vacuo 4-Ethoxy-2-fluorobenzaldehyde
(Target Product)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112740#4-ethoxy-2-fluorobenzaldehyde-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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